N-(2,5-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
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Overview
Description
N-(2,5-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide typically involves the condensation of 2-aminophenol with an appropriate acylating agent to form the benzoxazole core. This is followed by the introduction of the 2,5-dimethylphenyl group through a substitution reaction. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole cores but different substituents.
Phenylacetamides: Compounds with similar acetamide groups but different aromatic substituents.
Uniqueness
N-(2,5-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is unique due to its specific combination of the benzoxazole core and the 2,5-dimethylphenyl group. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C17H16N2O3 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C17H16N2O3/c1-11-7-8-12(2)13(9-11)18-16(20)10-19-14-5-3-4-6-15(14)22-17(19)21/h3-9H,10H2,1-2H3,(H,18,20) |
InChI Key |
IXISVAWRDGBAHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3OC2=O |
Origin of Product |
United States |
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